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molecular formula C8H8N2O2S B2721222 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 1193387-98-2

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No. B2721222
M. Wt: 196.22
InChI Key: VZTWUNMNDBPKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106043B2

Procedure details

To a stirred solution of 6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (620 mg, 3.16 mmol) in THF (10 mL) was added 2-chloroacetyl chloride (0.277 mL, 3.48 mmol). The resulting mixture was then stirred at 60° C. for 10 minutes The mixture was then diluted with ethyl acetate and washed with water (3×), 1:1 water:saturated sodium carbonate, and brine. The organic phase was dried, filtered, and concentrated, giving the desired product (860 mg, 100%). 1H NMR (DMSO-d6) δ 8.36 (d, J=2.1 Hz, 1H), 7.96 (dd, J=8.7, 2.1 Hz, 1H), 7.52 (d, J=8.7 Hz, 1H), 4.63 (s, 2H), 3.99-3.92 (m, 2H), 3.39-3.33 (m, 2H); ESI-MS (m/z, %): 295 (M+Na, 68), 273 (MH+, 100), 197 (43).
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
0.277 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[S:8][CH2:9][CH2:10][NH:11][C:6]=2[CH:5]=1)([O-:3])=[O:2].[Cl:14][CH2:15][C:16](Cl)=[O:17]>C1COCC1.C(OCC)(=O)C>[Cl:14][CH2:15][C:16]([N:11]1[CH2:10][CH2:9][S:8][C:7]2[CH:12]=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]1=2)=[O:17]

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(SCCN2)C=C1
Name
Quantity
0.277 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at 60° C. for 10 minutes The mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×), 1:1 water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC(=O)N1C2=C(SCC1)C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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